methyl 2-ethyl-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 2-ethyl-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which combines thiazole and pyrimidine rings, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolopyrimidines, including methyl 2-ethyl-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate, typically involves multi-step reactions. One common method involves the condensation of appropriate aldehydes with thioamides and β-ketoesters under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance yields . Additionally, green chemistry approaches, such as solvent-free reactions and the use of ionic liquids, are being investigated to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-ethyl-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-ethyl-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes like DNA gyrase and topoisomerase, which are essential for DNA replication and cell division . Additionally, it can modulate signaling pathways involved in inflammation and apoptosis, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolopyridines: These compounds share a similar thiazole-pyrimidine structure and exhibit comparable biological activities.
Thiadiazolopyrimidines: These derivatives contain a thiadiazole ring and have been studied for their antimicrobial and antitumor properties.
Triazolopyrimidines: These compounds feature a triazole ring and are known for their diverse pharmacological activities.
Uniqueness
Methyl 2-ethyl-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of thiazole and pyrimidine rings, along with the presence of isopropyl and methyl groups, contributes to its high potency and selectivity in various applications .
Properties
Molecular Formula |
C20H24N2O3S |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
methyl 2-ethyl-7-methyl-3-oxo-5-(4-propan-2-ylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H24N2O3S/c1-6-15-18(23)22-17(14-9-7-13(8-10-14)11(2)3)16(19(24)25-5)12(4)21-20(22)26-15/h7-11,15,17H,6H2,1-5H3 |
InChI Key |
TXEIIHQNBNFWGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
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